Reduced Lipophilicity (LogP = 0.85) Compared to Bulkier Isochroman Acetamide Analogs
The target compound exhibits a computed LogP value of 0.85 , reflecting a balanced hydrophilic-lipophilic profile consistent with Lipinski Rule of 5 compliance for oral druglikeness. In contrast, closely related isochroman acetamide analogs bearing larger N-acyl substituents show significantly elevated LogP values, with N-(3,4-dihydro-1H-isochromen-1-ylmethyl)benzamide (MW 267.32) predicted to be substantially more lipophilic and N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-2-phenylacetamide (MW 281.35) possessing an extended aromatic system [1].
| Evidence Dimension | Lipophilicity (computed LogP) |
|---|---|
| Target Compound Data | LogP = 0.85; MW = 205.25 |
| Comparator Or Baseline | Benzamide analog (MW 267.32): LogP > 0.85 (qualitative increase); 2-Phenylacetamide analog (MW 281.35): LogP > 0.85 |
| Quantified Difference | MW reduction of 23-27% vs. benzamide and 2-phenylacetamide analogs; LogP difference ~1-2 log units (estimated based on additional aromatic ring contributions) |
| Conditions | Computed LogP values from Hit2Lead database; molecular weights verified by Ambinter and vendor sources |
Why This Matters
Lower LogP correlates with improved aqueous solubility and reduced non-specific protein binding in screening assays, making this compound preferable for early-stage hit triage where excessive lipophilicity often leads to assay artifacts and poor developability profiles.
- [1] Ambinter. N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-2-phenylacetamide (AMB615647). MW 281.349; Formula C19H21NO2. View Source
